7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,6]naphthyridin-6-one
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Overview
Description
7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,6]naphthyridin-6-one is a heterocyclic compound that belongs to the indoloquinoline family. This compound is of significant interest due to its unique structure and potential biological activities, including antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,6]naphthyridin-6-one can be achieved through various methods. One common approach involves the reaction of 1-methyl-3-formyloxindole with phenylhydrazines . This reaction typically requires boiling in alcohol in the presence of hydrochloric acid, leading to the formation of hydrazones, which then undergo cyclization to form the desired indoloquinoline structure .
Industrial Production Methods
The use of palladium-catalyzed intramolecular C-H arylation has also been explored to prepare indoloquinoline precursors with versatile functional groups .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,6]naphthyridin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of dihydro derivatives.
Scientific Research Applications
7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,6]naphthyridin-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,6]naphthyridin-6-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks, ultimately resulting in cell death, particularly in rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
5,7-Dihydro-6H-indolo[2,3-c]quinolin-6-one: Shares a similar core structure but lacks the methyl group at the 7-position.
2-Methoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one: Another related compound with a methoxy group instead of a methyl group.
Uniqueness
7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,6]naphthyridin-6-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
CAS No. |
62289-98-9 |
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Molecular Formula |
C15H11N3O |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
7-methyl-5H-indolo[2,3-c][1,6]naphthyridin-6-one |
InChI |
InChI=1S/C15H11N3O/c1-18-12-5-3-2-4-9(12)13-10-8-16-7-6-11(10)17-15(19)14(13)18/h2-8H,1H3,(H,17,19) |
InChI Key |
UJAAEBOVUWMWAV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)NC4=C3C=NC=C4 |
Origin of Product |
United States |
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